2-(N,N-Dimethylamino)-3-fluoropyridine-5-boronic acid pinacol ester hydrochloride
Overview
Description
Boronic acids and their esters are highly considered compounds for the design of new drugs and drug delivery devices . They are only marginally stable in water .
Molecular Structure Analysis
The molecular structure of similar compounds, such as “2-(Dimethylamino)phenylboronic acid pinacol ester”, consists of a boronic acid group attached to a phenyl ring with a dimethylamino substituent .Chemical Reactions Analysis
Boronic acids and their esters are known to be susceptible to hydrolysis, especially at physiological pH . The kinetics of this reaction is dependent on the substituents in the aromatic ring .Physical and Chemical Properties Analysis
Similar compounds like “2-(Dimethylamino)phenylboronic acid pinacol ester” are solid at room temperature .Scientific Research Applications
Use in Suzuki Coupling Reactions
2-(N,N-Dimethylamino)-3-fluoropyridine-5-boronic acid pinacol ester hydrochloride and similar pinacolboronate esters are extensively used in Suzuki coupling reactions. These reactions are critical for connecting organic building blocks in the total synthesis of complex molecules. The boronate functional group in these esters exhibits remarkable tolerance to various reaction conditions, making them versatile building blocks for synthesizing compound libraries. However, these esters pose unique analytical challenges due to their facile hydrolysis to the corresponding boronic acid, which is nonvolatile and poorly soluble in organic solvents (Zhong et al., 2012).
Catalysis and Synthesis
The esters are utilized in the synthesis of various compounds, such as symmetrical and unsymmetrical conjugates, through Suzuki cross-coupling reactions. These reactions are facilitated by catalysts like palladium, demonstrating the esters' role in the formation of complex organic structures (Wołek et al., 2022). Additionally, the esters are key in synthesizing fluorene-substituted cyclic and polymeric phosphazenes, showcasing their utility in creating specialized organic materials with specific spectral properties (Alidağı et al., 2017).
Analytical and Environmental Applications
In analytical chemistry, these esters are involved in the development of methods for the synthesis of boronic acids and esters, contributing to the field of synthetic organic chemistry, materials science, and drug discovery. The environmental benefit of these processes includes the development of metal- and additive-free methods for synthesizing boronic acids and esters, which are critical in many applications (Mfuh et al., 2017).
Mechanism of Action
In a study, a reactive oxygen species (ROS)-responsive drug delivery system was developed by structurally modifying hyaluronic acid (HA) with phenylboronic acid pinacol ester (PBAP) . The kinetics of hydrolysis of some phenylboronic pinacol esters is dependent on the substituents in the aromatic ring and the pH .
Safety and Hazards
Properties
IUPAC Name |
3-fluoro-N,N-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20BFN2O2.ClH/c1-12(2)13(3,4)19-14(18-12)9-7-10(15)11(16-8-9)17(5)6;/h7-8H,1-6H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKEMTWLOFNCKCD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)N(C)C)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21BClFN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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